



Application Notes and Protocols for the Enzymatic Synthesis of (R)-(+)-Citronellal

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Compound of Interest		
Compound Name:	(R)-(+)-Citronellal	
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Introduction

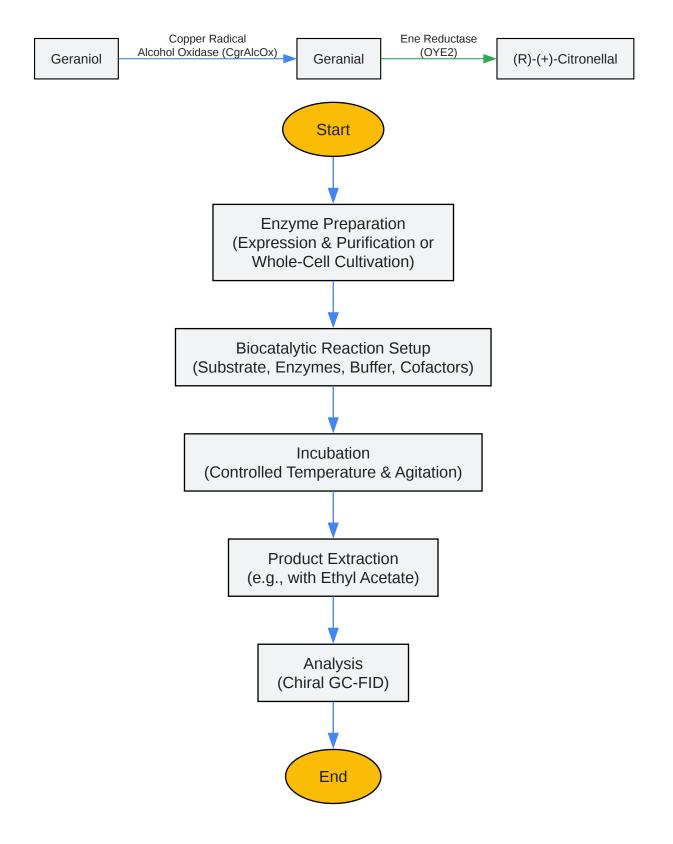
(R)-(+)-Citronellal is a valuable chiral intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably (-)-menthol, one of the most widely commercialized terpenoid flavors globally.[1] Traditional chemical synthesis routes to (R)-(+)-citronellal often require harsh reaction conditions, expensive chiral catalysts, and can suffer from limited enantioselectivity.[2][3] Biocatalytic methods offer a compelling alternative, providing high enantioselectivity under mild, environmentally benign conditions.[2]

This document provides detailed application notes and protocols for the enzymatic synthesis of **(R)-(+)-citronellal** from geranial, focusing on a well-established bienzymatic cascade that utilizes a copper radical alcohol oxidase and an ene-reductase. This approach circumvents the challenges associated with the direct reduction of citral (a mixture of geranial and neral), which can lead to lower enantioselectivity.[4][5]

Reaction Pathway

The enzymatic conversion of geraniol to **(R)-(+)-citronellal** proceeds via a two-step cascade. In the first step, geraniol is oxidized to geranial by a copper radical alcohol oxidase. Subsequently, an ene-reductase from the Old Yellow Enzyme (OYE) family stereoselectively reduces the carbon-carbon double bond of geranial to yield **(R)-(+)-citronellal**.





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